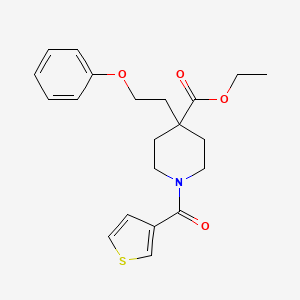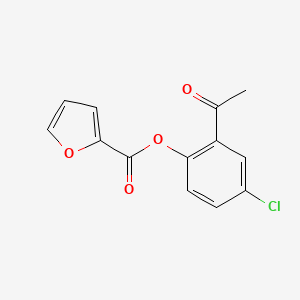
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its effects through the inhibition of specific enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide reduces the production of prostaglandins and therefore reduces inflammation. HDACs are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can alter gene expression patterns and potentially affect disease progression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory effects in various models of inflammation, including models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to induce cell death in cancer cells through a process called apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for COX-2 and HDACs, which allows for targeted inhibition of these enzymes. Additionally, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide could focus on its potential as a therapeutic agent in specific diseases, such as cancer and inflammation. Additionally, further studies could investigate the mechanisms underlying N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide's effects on gene expression and apoptosis. Finally, efforts could be made to improve the solubility of N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in aqueous solutions, which would increase its usefulness in experimental settings.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized using a multistep process involving the reaction of 4-bromo-3-methylphenol with 2-bromo-3,5-dimethylisoxazole, followed by the addition of a carboxamide group. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. It has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response. Additionally, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-6-10(4-5-11(7)14)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYFJFBLYCFQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)

![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)


![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)